molecular formula C9H16F2N2O B1481026 2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one CAS No. 2091565-45-4

2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1481026
CAS No.: 2091565-45-4
M. Wt: 206.23 g/mol
InChI Key: KKZDLSOAGJVNNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one (CAS: 2091565-45-4) is a piperidine-based compound with the molecular formula C₉H₁₆F₂N₂O and a molecular weight of 206.23 g/mol . It features a 1,1-difluoroethyl substituent on the piperidine ring and an amino-functionalized ethanone moiety.

Properties

IUPAC Name

2-amino-1-[4-(1,1-difluoroethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-9(10,11)7-2-4-13(5-3-7)8(14)6-12/h7H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZDLSOAGJVNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)CN)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C10H18F2N2O
  • Molecular Weight : 220.26 g/mol
  • CAS Number : 2091565-45-4

Biological Activity Overview

Research on the biological activity of this compound focuses on its cytotoxic effects, particularly against various cancer cell lines. The following sections summarize key findings from recent studies.

1. Antiproliferative Effects

A study examined the cytotoxic effects of piperidine derivatives, including this compound, on different cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity against hepatocellular carcinoma (HCC) and glioblastoma cell lines.

Cell LineIC50 (µM)Mechanism of Action
HUH7<10Induction of apoptosis
U251<15Necrotic cell death via LDH release
HUVEC (control)>100No significant effect observed

The IC50 values suggest that the compound effectively reduces cell viability at relatively low concentrations, indicating potent cytotoxicity against malignant cells .

The mechanisms underlying the cytotoxic effects were investigated using assays to measure lactate dehydrogenase (LDH) release and apoptosis. The compound was found to induce necrosis in U251 cells while promoting apoptosis in HUH7 cells, suggesting a dual mechanism of action depending on the cell type .

Case Study 1: Hepatocellular Carcinoma (HCC)

In a controlled study involving HUH7 cells, treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls. The study utilized the CellTiter Blue assay to quantify cell survival rates after 24 hours of exposure .

Case Study 2: Glioblastoma

Another investigation focused on U251 glioblastoma cells, where the compound demonstrated over 50% reduction in viability at concentrations below 15 µM. This study highlighted the potential of this piperidine derivative as a candidate for further development in glioblastoma therapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a core piperidine-linked ethanone scaffold with several derivatives reported in the evidence. Key structural variations and their implications are outlined below:

Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Key Features
Target Compound 4-(1,1-Difluoroethyl)piperidine, 2-aminoethanone 206.23 Compact structure; difluoroethyl enhances lipophilicity and metabolic stability.
3-(Dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one Piperidine-phenyl enaminone Not reported Anti-ulcer activity; dimethylamino group may influence receptor binding.
Fungicidal Patent Compound 4-(Thiazol-isoxazole-phenyl)piperidine Not reported Bulky aromatic substituents likely improve fungicidal activity via target interaction.
2-Bromo-2,2-difluoro-1-(4-(pyridin-2-yl)piperazin-1-yl)ethan-1-one Bromo-difluoro, pyridyl-piperazine Not reported Halogenation increases electrophilicity; pyridyl group may enhance solubility.

Analysis :

  • However, bulky substituents in the fungicidal derivative may offer superior target engagement in agricultural applications.
  • The 2-aminoethanone moiety is a common feature in bioactive molecules, as seen in anti-ulcer enaminones and triazole-containing medicinal chemistry derivatives . This group may serve as a hydrogen bond donor/acceptor, critical for binding to biological targets.
Anti-Ulcer Activity

Compounds like 3-(dimethylamino)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () demonstrate anti-ulcer activity via histopathological evaluation in gastric tissues. The target compound’s aminoethanone group may similarly interact with proton pumps or inflammatory pathways, but direct evidence is lacking.

Medicinal Chemistry Potential

Derivatives with triazole () or pyridyl () substituents show relevance in drug discovery. The target’s compact structure and fluorine content position it as a candidate for optimizing pharmacokinetic properties (e.g., half-life, solubility) in lead optimization.

Physicochemical and Commercial Considerations
  • Stability : Fluorine’s electron-withdrawing effect may reduce metabolic degradation.
  • Commercial Status : The target compound’s discontinued status () contrasts with actively researched derivatives (e.g., ), suggesting challenges in scalability or niche applicability.

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring can be synthesized by established synthetic routes such as:

These methods provide the core piperidine structure required for subsequent functionalization.

Difluoroethyl Group Introduction

Difluoromethylation and difluoroalkylation are challenging due to the strong C–F bonds and the need for selective incorporation. Recent advances have improved the scope and safety of these transformations:

  • Use of sulfur tetrafluoride-derived reagents such as N,N-diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® has been classical but limited by toxicity and explosivity.

  • Bench-stable reagents like XtalFluor-M® have been developed to overcome safety and handling issues.

  • Transition metal-catalyzed difluoromethylation using copper catalysts and reagents transferring CF2Y motifs (where Y is an electron-withdrawing group such as esters, sulfones, or phosphonates) allow stepwise introduction of difluoromethyl groups, followed by cleavage of the stabilizing group to yield the difluoroalkyl substituent.

  • Stepwise synthesis involving α-aryl-α,α-difluoroacetates has been reported, where coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate is followed by hydrolysis and decarboxylation to yield difluoromethylated arenes. This approach may be adapted for heterocyclic systems like piperidine derivatives.

Attachment of the Amino Ethanone Group

The amino ethanone moiety (2-aminoacetyl group) can be introduced by:

Representative Preparation Procedure (Based on Patent EP 3632903 B1)

A patented method describes the synthesis of compounds structurally related to this compound, involving:

  • Preparation of the piperidine intermediate substituted with the difluoroethyl group.

  • Subsequent acylation with a 2-aminoacetyl derivative to yield the target compound.

The patent emphasizes the use of controlled reaction conditions to achieve high purity and yield, suitable for applications in autophagy regulation research.

Data Table: Summary of Key Synthetic Steps and Reagents

Step Description Typical Reagents/Conditions Challenges/Notes
Piperidine ring formation Cyclization or reductive amination Amines, ketones, reducing agents (NaBH4, Pd/C) Control of stereochemistry and ring substitution
Difluoroethyl group introduction Difluoroalkylation/difluoromethylation DAST, Deoxo-Fluor®, XtalFluor-M®, Cu-catalyzed CF2Y reagents Toxicity, explosivity, functional group compatibility
Amino ethanone attachment Acylation or amidation of piperidine nitrogen 2-Aminoacetyl chloride, coupling agents (EDC, HATU) Avoiding side reactions, maintaining amino group integrity

Research Findings and Challenges

  • The difluoroethyl group imparts unique electronic and steric properties, enhancing biological activity but complicating synthesis due to the need for selective fluorination.

  • Traditional fluorination reagents pose safety risks; thus, newer reagents and catalytic methods are preferred for scalability and functional group tolerance.

  • The amino ethanone moiety requires careful handling to prevent side reactions such as over-acylation or polymerization.

  • The overall synthetic route must balance yield, purity, and environmental/safety considerations.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one, and how can purity be maximized?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:

  • Alkylation : Introducing the 1,1-difluoroethyl group via nucleophilic substitution using reagents like 1,1-difluoroethyl iodide under basic conditions (e.g., K₂CO₃) .
  • Amidation : Coupling the piperidine intermediate with a protected amino-acetyl group, followed by deprotection to yield the final compound .
  • Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization to achieve ≥95% purity .
    Critical parameters : Reaction temperature (60–80°C for alkylation), solvent choice (DMF or dichloromethane), and catalyst (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity, focusing on signals for the difluoroethyl group (δ ~3.8 ppm for CF₂CH₃) and piperidine protons (δ ~2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (206.23 g/mol) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis or oxidation.
  • Stability Assessment : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored via HPLC to identify degradation products (e.g., hydrolyzed amine or ketone derivatives) .

Advanced Research Questions

Q. What structural features of this compound influence its biological activity, and how can structure-activity relationships (SAR) be explored?

The difluoroethyl group and piperidine ring are critical:

  • Lipophilicity : The CF₂ group enhances membrane permeability (logP ~1.8 predicted) compared to non-fluorinated analogs .
  • Receptor Binding : Piperidine’s conformation influences interactions with CNS targets (e.g., serotonin receptors).
    Methodology :
  • Analog Synthesis : Replace CF₂ with CH₃ or CHF₂ to assess fluorine’s role .
  • Docking Studies : Use software like AutoDock to model interactions with targets (e.g., 5-HT receptors) .
  • Biological Assays : Compare IC₅₀ values in receptor-binding assays (e.g., radioligand displacement) .

Q. How does this compound interact with biological targets, and what experimental approaches validate these interactions?

  • Target Identification : Screen against kinase or GPCR panels using fluorescence polarization or SPR (surface plasmon resonance) .
  • Mechanistic Studies :
    • X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., monoamine oxidases) .
    • Kinetic Analysis : Measure inhibition constants (Kᵢ) via enzymatic assays (e.g., fluorogenic substrates for proteases) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardized Assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Compare datasets using tools like PCA (principal component analysis) to identify outliers .
  • Proteomic Profiling : Use affinity pull-down assays to identify off-target interactions that may explain variability .

Methodological Recommendations

  • Synthesis Optimization : Use DoE (Design of Experiments) to refine reaction parameters (e.g., solvent polarity, catalyst loading) .
  • In Vivo Studies : Employ radiolabeled (¹⁴C/³H) compound for pharmacokinetic profiling (t½, bioavailability) in rodent models .
  • Data Reproducibility : Share raw spectral data and assay protocols via repositories like ChemRxiv or Zenodo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.